molecular formula C15H17N5S B12916884 N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine CAS No. 106823-66-9

N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine

Cat. No.: B12916884
CAS No.: 106823-66-9
M. Wt: 299.4 g/mol
InChI Key: FVBWBKBXNOLRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine is a complex organic compound that features a purine ring system substituted with a phenyl group and a thioether linkage to a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine.

    Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.

    Thioether Formation: The thioether linkage is formed by reacting the purine derivative with a thiol compound.

    Dimethylaminoethyl Substitution: Finally, the dimethylaminoethyl group is introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-((2-phenyl-1H-benzimidazol-1-yl)thio)ethanamine: Similar structure but with a benzimidazole ring instead of a purine ring.

    N,N-Dimethyl-2-((2-phenyl-1H-imidazol-1-yl)thio)ethanamine: Contains an imidazole ring instead of a purine ring.

Uniqueness

N,N-Dimethyl-2-((2-phenyl-1H-purin-6-yl)thio)ethanamine is unique due to its purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain drugs. This structural feature may confer specific biological activities and interactions that are distinct from those of similar compounds with different ring systems.

Properties

CAS No.

106823-66-9

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethanamine

InChI

InChI=1S/C15H17N5S/c1-20(2)8-9-21-15-12-14(17-10-16-12)18-13(19-15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,17,18,19)

InChI Key

FVBWBKBXNOLRRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC(=NC2=C1NC=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.